
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClN . It is a part of the large group of natural products known as isoquinoline alkaloids . The compound is a secondary amine .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines (THIQs) has been a topic of interest in the scientific community . THIQs are synthesized through various methods, including the Pictet-Spengler reaction . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a methyl group attached . The exact mass of the compound is 183.081482 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The hydrogenation process is reversible, and asymmetric hydrogenation has been demonstrated using homogeneous catalysts .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Metal Complexes Synthesis : A study reported the synthesis of a novel ligand by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to metal complexes with divalent transition metals. These complexes were characterized for their antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).
Catalysis in Organic Synthesis : Another study explored the efficient synthesis of cis-2-Methyl-4-amido-1,2,3,4-tetrahydroquinoline derivatives, demonstrating the compound's utility in stereoselective synthesis, a critical aspect of organic chemistry and drug development (P. P. Varma, Aswathnarayana Srinivasa, & K. Mahadevan, 2011).
Biological Activities
Antifungal Properties : Research on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed potential antifungal agents, especially against dermatophytes. The elimination of the benzyl group and introduction of a hydroxyl group improved antifungal activity, suggesting the compound's significance in developing antifungal treatments (A. R. Bohórquez, V. Kouznetsov, & S. Zacchino, 2015).
Antioxidant Activity : A study demonstrated the antioxidant activities of 1,2,3,4-tetrahydroquinolines, indicating their potential as antioxidants. Specifically, derivatives with OH and NH2 groups showed increased induction periods, highlighting their role in polymer stabilization and possibly in pharmaceutical applications as antioxidants (T. Nishiyama, Yasuhiro Hashiguchi, Toshifumi Sakata, & T. Sakaguchi, 2003).
Antibacterial Activity : Compounds derived from 3-methyl-1,2,3,4-tetrahydroquinoline showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This finding underscores the compound's potential as a lead for developing new antibacterial agents (M. Dumaa, Ya. Gerelt-Od, S. Javzan, D. Otgonhkishig, T. Doncheva, Gabriela Yordanova, S. Philipov, & D. Selenge, 2016).
Antitumor Activity : Novel tetrahydroquinolines exhibited potential antitumor activity, with some compounds showing remarkable activity against cancer cell lines. This research opens avenues for the development of new antitumor drugs based on the tetrahydroquinoline scaffold (Juan C Castillo, E. Jiménez, J. Portilla, B. Insuasty, J. Quiroga, R. Moreno-Fuquen, A. Kennedy, & R. Abonía, 2018).
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines interact with their targets through various mechanisms, including the inhibition of enzymes and modulation of receptors .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can affect multiple biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can exert diverse biological activities, which suggests that they may have multiple molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
The future directions in the research of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve the development of novel THIQ analogs with potent biological activity . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .
Análisis Bioquímico
Biochemical Properties
5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under dry, room temperature conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the inhibition of monoamine oxidase by this compound can lead to increased levels of neurotransmitters, impacting neuronal function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug efflux. Additionally, binding proteins within the cytoplasm can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11-10;/h2,4,6,11H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVTJRERLFXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700169 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861368-85-6 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
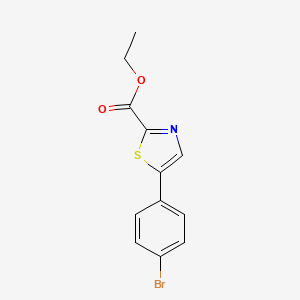
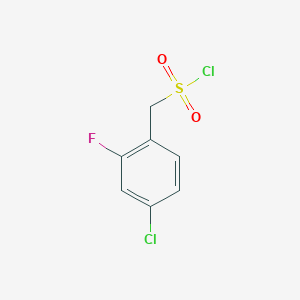
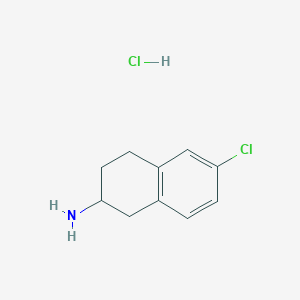
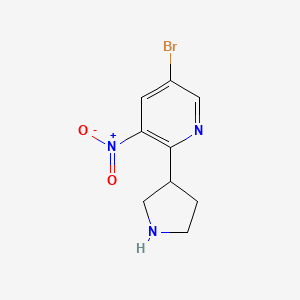
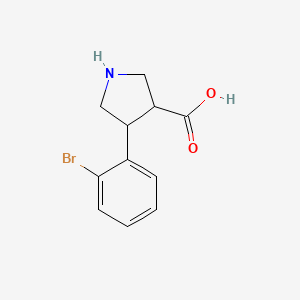


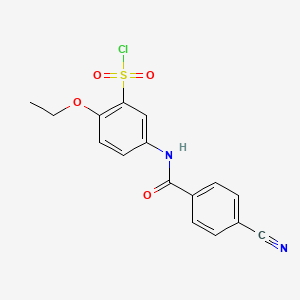
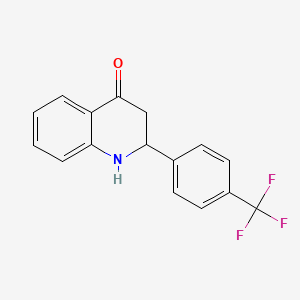
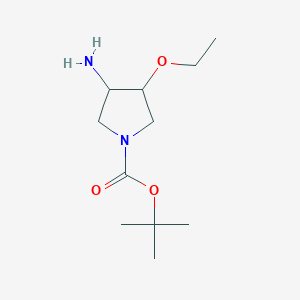
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
